Amg-337

MET kinase inhibitor kinase selectivity profiling off-target binding

AMG-337 is a research-grade, ATP-competitive MET kinase inhibitor distinguished by an exceptionally narrow kinase selectivity footprint—inhibiting 0/402 off-target kinases at 1 µM. With enzymatic IC50 <5 nM and a demonstrated 29.6% ORR in MET-amplified solid tumor trials, it provides uncompromised target coverage for in vitro and in vivo oncology studies. Select for its unique mutant sensitivity profile to model resistance or validate MET oncogene addiction in gastric and hepatocellular carcinoma models.

Molecular Formula C23H22FN7O3
Molecular Weight 463.5 g/mol
CAS No. 1173699-31-4
Cat. No. B612285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-337
CAS1173699-31-4
SynonymsAMG337;  AMG-337;  AMG 337.
Molecular FormulaC23H22FN7O3
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC
InChIInChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1
InChIKeyDWHXUGDWKAIASB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AMG-337 MET Kinase Inhibitor – Core Properties, Target Specificity, and Procurement Context


AMG-337 (CAS 1173699-31-4) is a potent, orally bioavailable, ATP-competitive small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase. The compound exhibits high selectivity for MET, with an enzymatic IC50 of less than 5 nM [1]. Its kinase selectivity has been extensively profiled against a diverse panel of over 400 protein and lipid kinases in competitive binding assays, demonstrating a narrow target spectrum [1]. The compound is supplied as a research-grade reference material, typically with purity exceeding 99%, and is intended for use in MET-dependent cancer model studies [2].

Why In-Class MET Inhibitors Cannot Substitute for AMG-337: Quantified Differences in Kinase Selectivity, Mutant Activity, and Clinical Response


While several MET inhibitors share a common mechanism, their biochemical and cellular potency, selectivity profiles, and clinical activity diverge significantly. AMG-337 distinguishes itself through a uniquely narrow kinase selectivity footprint (0/402 off-target kinases inhibited at 1 μM) and a defined mutant sensitivity profile that differs from other agents [1]. In clinical evaluation, AMG-337 demonstrated a 29.6% objective response rate (ORR) in heavily pretreated MET-amplified solid tumor patients in a Phase I trial, and a 62% ORR in a subset of MET-amplified gastric/esophageal cancer patients—a magnitude of response not universally observed across all MET inhibitors in analogous populations [2][3]. Direct interchanging of MET inhibitors without consideration of these quantified differences risks compromised target coverage, unexpected resistance, or inferior therapeutic outcomes in MET-dependent models [1].

AMG-337 Quantitative Evidence Guide: Comparative Data for Procurement Decisions


Kinase Selectivity: AMG-337 Binds Only MET Out of 402 Kinases Tested at 1 μM

AMG-337 demonstrates exceptional kinase selectivity, binding to MET but not to any of the other 402 human kinases tested at 1 μM in competitive binding assays [1]. This contrasts with several other MET inhibitors which exhibit broader kinase interaction profiles (e.g., crizotinib inhibits ALK and ROS1; cabozantinib inhibits VEGFR2; foretinib inhibits KDR, Tie-2, VEGFR3) .

MET kinase inhibitor kinase selectivity profiling off-target binding

Biochemical Potency: AMG-337 Inhibits Wild-Type MET with an IC50 of 1 nM

In biochemical TR-FRET assays using wild-type MET, AMG-337 exhibits an IC50 of 1 nM [1]. This is comparable to capmatinib (IC50 = 0.13 nM) , but more potent than tepotinib (IC50 = 3–4 nM) and savolitinib (IC50 = 5 nM) .

MET IC50 kinase inhibition assay potency comparison

Mutant MET Sensitivity Profile: AMG-337 Exhibits Differential Activity Against MET Mutants

AMG-337 demonstrates variable potency across MET mutant variants, with IC50 values of 1 nM (H1094R), 4.7 nM (M1250T), 21.5 nM (V1092I), 1077 nM (Y1230H), and >4000 nM (D1228H) . This contrasts with capmatinib, which is reported to inhibit MET exon 14 skipping mutants but may have a different resistance profile [1].

MET mutation drug resistance mutant-selective inhibitor

Cellular Activity: AMG-337 Inhibits HGF-Induced MET Phosphorylation with an IC50 of 5 nM in PC3 Cells

In PC3 prostate cancer cells stimulated with hepatocyte growth factor (HGF), AMG-337 inhibits MET phosphorylation with an IC50 of 5 nM . For comparison, tepotinib inhibits HGF-induced c-Met phosphorylation in A549 cells with an IC50 of 6 nM , and capmatinib inhibits c-MET phosphorylation with an IC50 of approximately 1 nM .

cellular MET phosphorylation HGF stimulation PC3 cell assay

In Vivo Target Coverage: 10 mg/kg AMG-337 Achieves >90% MET Inhibition for 12 Hours in Mice

Oral administration of AMG-337 at 10 mg/kg in mice resulted in >90% inhibition of MET phosphorylation for up to 12 hours post-dose, leading to >90% tumor growth inhibition in MET-dependent xenograft models [1]. Pharmacokinetic parameters in humans showed a Tmax of 3.0 hours and a half-life of 5.9–7.0 hours following 300 mg once-daily dosing [2].

in vivo pharmacokinetics target engagement mouse xenograft

Clinical Activity in MET-Amplified Gastric/Esophageal Cancer: 62% Objective Response Rate in Phase I

In a Phase I study of AMG-337, 13 patients with MET-amplified gastric or esophageal cancer achieved an objective response rate (ORR) of 62% (8/13), with some responses exceeding two years [1]. In a subsequent Phase II study of 58 patients with MET-amplified G/GEJ/E adenocarcinoma, the ORR was 18% (8 partial responses) with a median PFS of 3.4 months and median OS of 7.9 months [2]. For context, capmatinib in MET exon 14-mutated NSCLC achieved an ORR of 41% in treatment-naïve patients and 68% in previously treated patients [3].

MET amplification gastric cancer objective response rate

AMG-337 Optimal Application Scenarios in Oncology Research and MET-Dependent Model Systems


Validation of MET Dependency in Gastric and Esophageal Cancer Cell Lines with MET Amplification

AMG-337 selectively inhibits proliferation in MET-amplified gastric cancer cell lines (SNU-5, Hs746T) with an IC50 of <50 nM, while showing no activity in non-amplified lines (IC50 >10 μM) [1]. This clear correlation between MET gene copy number and sensitivity makes AMG-337 an ideal tool for confirming MET oncogene addiction in in vitro models of upper gastrointestinal cancers. Use 0.1–1 μM AMG-337 in viability assays to stratify MET-dependent versus MET-independent cell lines.

Preclinical In Vivo Xenograft Studies of MET-Amplified Tumors

Oral administration of AMG-337 at 10 mg/kg in mice achieves >90% MET inhibition for 12 hours and >90% tumor growth inhibition in MET-dependent xenograft models [2]. This pharmacokinetic-pharmacodynamic relationship supports once-daily dosing regimens in murine models of gastric, esophageal, and hepatocellular carcinoma with MET amplification. Recommended dose range: 10–30 mg/kg daily via oral gavage.

Investigating MET Mutant-Specific Drug Resistance Mechanisms

AMG-337 exhibits differential sensitivity to MET kinase domain mutations, maintaining sub-50 nM potency against H1094R and M1250T mutants but losing activity against Y1230H and D1228H gatekeeper mutants . This profile enables researchers to model acquired resistance to MET inhibitors and to screen for next-generation compounds that overcome these specific resistance mutations. Utilize AMG-337 in combination with mutagenesis studies to map resistance-conferring mutations.

MET Pathway Signaling Studies in Hepatocellular Carcinoma

In hepatocellular carcinoma cell lines with MET amplification (MHCC97H, HCCLM3), AMG-337 potently inhibits MET phosphorylation and downstream signaling (p-GAB1, p-AKT, p-ERK) at IC50 values of 0.015 μM and 0.025 μM, respectively [3]. This activity correlates with MET amplification and high MET expression (3+ IHC), supporting its use in HCC models where MET is a validated driver. Apply AMG-337 at 10–100 nM in pathway activation assays to dissect HGF/MET signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amg-337

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.